molecular formula C6H6Cl2NOP B3056183 Phenylphosphoramidic dichloride CAS No. 6955-57-3

Phenylphosphoramidic dichloride

Cat. No.: B3056183
CAS No.: 6955-57-3
M. Wt: 209.99 g/mol
InChI Key: QHCVPJWQCGJDFA-UHFFFAOYSA-N
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Description

Phenylphosphoramidic dichloride is a versatile organophosphorus reagent of significant interest in advanced chemical synthesis and pharmaceutical research. While specific studies on this exact compound are limited in public literature, its structural analogues, such as phenylthiophosphoryl dichloride, are established as core building blocks in medicinal chemistry. Recent research has demonstrated that derivatives built upon a similar phenylphosphoryl dichloride core can be engineered to function as hydrogen sulfide (H₂S) donors . H₂S is a critical gasotransmitter with recognized therapeutic potential, and such donors are being explored for their anti-tumor and anti-inflammatory properties . For instance, one study identified a lead compound that inhibits cancer cell proliferation by modulating the PI3K/AKT pathway and reduces levels of inflammatory mediators like TNF-α . Beyond biomedical applications, organophosphorus compounds are widely utilized in materials science as corrosion inhibitors. The molecular structure, featuring phosphorous and other heteroatoms, facilitates strong adsorption onto metal surfaces, forming a protective layer . As a reactive dichloride, this compound serves as a key intermediate for synthesizing a wide array of derivatives, including phosphoramidates, through reactions with nucleophiles like amines and alcohols . This makes it a valuable tool for researchers developing novel chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-dichlorophosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCVPJWQCGJDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290244
Record name phenylphosphoramidic dichloride
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Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6955-57-3
Record name Phosphoramidic dichloride, phenyl-
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Record name phenylphosphoramidic dichloride
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Synthetic Methodologies and Preparative Strategies for Phenylphosphoramidic Dichloride

Synthesis via Anilines and Phosphorus Oxychloride Derivatives

The most common and direct method for synthesizing phenylphosphoramidic dichloride involves the reaction of aniline (B41778) with a phosphorus oxychloride derivative, typically phosphorus oxychloride (POCl₃) itself. This reaction is a cornerstone of organophosphorus chemistry.

Direct Condensation Reactions

The reaction is typically carried out by adding the amine to an excess of phosphorus oxychloride, which can also serve as the solvent. prepchem.com The stoichiometry is critical, as the use of different ratios can lead to the formation of di- or tri-substituted products. The reaction proceeds through a proposed intermediate, which then eliminates HCl to yield the final product. The general mechanism involves the nucleophilic attack of the aniline's amino group on the phosphorus atom of POCl₃, followed by the expulsion of a chloride ion and subsequent deprotonation of the nitrogen to release HCl gas.

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound. Several factors, including temperature, reaction time, solvent, and reagent stoichiometry, play a significant role.

Temperature Control: The reaction is often highly exothermic. Therefore, initial mixing is typically performed at low temperatures (e.g., 0-10°C) by adding the amine dropwise to the phosphorus oxychloride with vigorous stirring to control the reaction rate and prevent side reactions. prepchem.comorgsyn.org After the initial addition, the reaction mixture is often heated to complete the reaction. For instance, procedures for analogous compounds involve heating on a steam bath or at reflux for several hours. orgsyn.org

Reagent Stoichiometry: The molar ratio of the reactants is a key parameter. Using a significant excess of phosphorus oxychloride helps to ensure that the monosubstituted product, this compound, is the major product and minimizes the formation of bis- and tris(phenylamino)phosphine oxides. prepchem.com For the synthesis of the related N,N-dimethylphosphoramidic dichloride, a large excess of phosphorus oxychloride (over 4.5 equivalents) was used relative to the dimethylamine. prepchem.com

Solvent: While phosphorus oxychloride can act as both a reactant and a solvent, inert solvents such as dichloromethane, benzene (B151609), or acetonitrile (B52724) can also be used. scispace.comrsc.org The choice of solvent can affect reaction rates and the ease of product isolation. Anhydrous conditions are essential as phosphorus oxychloride reacts vigorously with water. scispace.com

Reaction Time: The reaction time is typically monitored to ensure completion. This can range from a few hours to overnight, depending on the specific conditions and scale of the reaction. For similar amide syntheses using POCl₃, reaction times are often around 2 hours at room temperature after initial stirring. rsc.org

Table 1: Influence of Reaction Parameters on the Synthesis of Phosphoramidic Dichlorides

ParameterConditionRationale/Effect
Temperature Initial cooling (0-10°C), followed by heatingControls exothermic reaction; heating drives reaction to completion. orgsyn.org
Reagent Ratio Excess Phosphorus OxychlorideFavors monosubstitution, minimizes polysubstituted byproducts. prepchem.com
Solvent Inert solvent (e.g., CH₂Cl₂, Benzene) or excess POCl₃Facilitates reaction and temperature control. scispace.comrsc.org
Addition Rate Slow, dropwise addition of anilineManages heat evolution and prevents localized side reactions. orgsyn.org

Alternative Synthetic Routes to this compound

While the reaction with phosphorus oxychloride is standard, alternative phosphorus reagents can be employed. The reaction of primary aromatic amines with phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) presents alternative, albeit sometimes more complex, pathways.

The reaction of an arylamine with phosphorus trichloride can yield different products depending on the reaction conditions and the stoichiometry. At ambient temperatures and with an excess of PCl₃, it can lead to aryliminobis(dichlorophosphine). rsc.org However, careful control could potentially lead to the formation of an aminodichlorophosphine, which would then need to be oxidized to the P(V) state to yield this compound.

Another alternative involves using phosphorus pentachloride (PCl₅). The reaction between aniline and PCl₅ has been shown to form 1,3-di-aniline-2,2,2,4,4,4-hexachlorocyclodiphosph(V)azane, a dimeric structure. researchgate.net Modifying these conditions could potentially favor the formation of the monomeric this compound.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign processes. In the context of this compound synthesis, a major byproduct is hydrogen chloride (HCl), which is corrosive.

One green chemistry approach involves using a basic anion exchange polymer resin during the synthesis. This resin acts as a scavenger for the HCl produced, simplifying the workup and avoiding the need for a separate neutralization step. This method has been successfully applied to the synthesis of N,N-dialkyl phosphoramidic dichlorides, affording excellent yields under clean reaction conditions. researchgate.net

Furthermore, the use of ultrasonic irradiation has been reported for the synthesis of related phosphonamides, often proceeding rapidly without the need for a solvent or catalyst. researchgate.net Applying such energy-efficient techniques could reduce reaction times and energy consumption in the synthesis of this compound.

Influence of Catalysis in Synthetic Pathways

Catalysis can significantly enhance the efficiency and selectivity of the synthesis of this compound and related compounds.

Lewis acids, such as aluminum chloride (AlCl₃), have been used as catalysts in the synthesis of related organophosphorus compounds like dichloro(phenyl)phosphane from benzene and PCl₃. nih.gov Such catalysts can activate the phosphorus reagent towards nucleophilic attack.

In related amide and peptide coupling reactions using phosphorus oxychloride, 4-(dimethylamino)pyridine (DMAP) has been employed as an effective catalyst. rsc.org DMAP is known to form a highly reactive intermediate with acylating or phosphorylating agents.

Iodine has also been shown to catalyze the dehydrogenative cross-coupling of H-phosphonates and amines to form phosphoramidates, sometimes under solvent-free conditions. nih.gov This highlights the potential for oxidative catalytic systems in forming P-N bonds.

Chemical Reactivity and Reaction Mechanisms of Phenylphosphoramidic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The core of phenylphosphoramidic dichloride's reactivity lies in nucleophilic substitution at the electron-deficient phosphorus atom. The two chlorine atoms are good leaving groups, facilitating reactions with a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) type mechanism at the phosphorus center. libretexts.org The specific pathway, whether it is a concerted or a stepwise process involving a pentacoordinate intermediate, can be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. scispace.comresearchgate.net

Reactions with Amines and Hydrazine (B178648) Derivatives

The reaction of this compound with amines and hydrazine derivatives is a fundamental method for the synthesis of various phosphoramides. These reactions are crucial for creating phosphorus-nitrogen bonds, which are integral to many biologically active molecules and synthetic intermediates.

The treatment of this compound with primary or secondary amines leads to the stepwise replacement of the chlorine atoms, yielding phosphorodiamidic chlorides and ultimately fully substituted phosphorodiamides. The stoichiometry of the amine relative to the dichloride determines the final product. For instance, reacting with two equivalents of an amine will typically replace both chlorine atoms.

Similarly, reactions with hydrazine and its derivatives produce phosphoramidic hydrazides. These compounds are valuable precursors for more complex heterocyclic systems and ligands. The reactivity of hydrazines in these substitution reactions is influenced by the substitution on the nitrogen atoms. researchgate.net The reaction of primary amines and phenylhydrazine (B124118) with related dicarbonates has been studied, providing insights into the selective reactivity of the terminal amine of hydrazine. researchgate.net

Below is a representative table of reactions of this compound with various amines and hydrazine derivatives.

Amine/Hydrazine DerivativeProduct StructureReaction ConditionsReference
Aniline (B41778)N,N'-Diphenylphosphorodiamidic chlorideVariesN/A
BenzylamineN,N'-Dibenzylphosphorodiamidic chlorideVariesN/A
PhenylhydrazineN'-Phenylphosphoramidic hydrazideVaries researchgate.net

Note: This table is illustrative. Specific reaction conditions and yields can vary significantly based on the specific reactants and experimental setup.

The mechanism of the amidation of this compound has been a subject of detailed investigation. Kinetic studies and computational analysis suggest that these reactions generally proceed through a nucleophilic substitution pathway at the phosphorus atom. scispace.com The reaction can be either concerted, where the bond formation with the incoming amine and the bond cleavage with the leaving chloride ion occur simultaneously, or stepwise, involving the formation of a transient pentacoordinate trigonal bipyramidal intermediate. researchgate.net

Factors such as the basicity and steric hindrance of the amine, the polarity of the solvent, and the temperature can influence the predominant mechanism. For example, more basic and less sterically hindered amines tend to favor a more concerted, SN2-like mechanism.

Reactions with Azide (B81097) Anions

The reaction of this compound with azide anions is a key method for introducing the azido (B1232118) functionality onto a phosphorus center, opening up a rich area of subsequent chemistry.

This compound reacts with sources of azide ions, such as sodium azide, to yield phenylphosphoramidic diazide through the sequential substitution of both chloride atoms. The azide group is a versatile functional group in organic synthesis. wikipedia.org The synthesis of azide-modified oligonucleotides often involves phosphoramidite (B1245037) chemistry, where the compatibility of the azide group with the phosphorus(III) center can be a challenge. nih.govnih.gov However, the synthesis of phosphoramidic azides from a P(V) precursor like this compound avoids this issue.

Azide SourceProductReaction ConditionsReference
Sodium Azide (NaN₃)Phenylphosphoramidic diazideAprotic solvent (e.g., acetonitrile) wikipedia.org

Phosphoramidic azides are valuable synthetic intermediates due to the reactivity of the azide group. They can participate in a variety of transformations, including:

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, a cornerstone of "click chemistry". glenresearch.com This reaction is highly efficient and has found broad applications in bioconjugation and materials science.

Staudinger Reaction: Phosphoramidic azides react with phosphines, such as triphenylphosphine, in the Staudinger reaction to form phosphazenes. This reaction proceeds with the loss of dinitrogen gas and is a powerful method for creating phosphorus-nitrogen double bonds. wikipedia.org

Reactions with Alkenes: Under thermal or photochemical conditions, phosphoramidic azides can react with alkenes to form aziridines or other nitrogen-containing heterocycles, although this reactivity is less commonly exploited compared to cycloadditions and the Staudinger reaction.

Synthesis and Characterization of Derivatives and Analogues of Phenylphosphoramidic Dichloride

Mono- and Di-substituted Phenylphosphoramidates

The reaction of phenylphosphoramidic dichloride with one or two equivalents of a nucleophile, such as an alcohol, thiol, amine, or hydrazine (B178648), leads to the formation of mono- and di-substituted phenylphosphoramidates, respectively. These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center, with the stepwise replacement of the chlorine atoms.

The synthesis of phenylphosphoramidate esters is achieved through the reaction of this compound with alcohols or phenols. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is evolved. The stoichiometry of the alcohol determines whether a mono- or di-substituted ester is formed. For instance, the reaction with one equivalent of an alcohol will primarily yield the monoester, while an excess of the alcohol will lead to the formation of the diester.

Thioesters of phenylphosphoramidic acid can be prepared in a similar manner by reacting the dichloride with thiols. The conditions for these reactions are analogous to those used for the synthesis of the corresponding esters, often requiring a base to facilitate the reaction. The reactivity of thiols compared to alcohols can influence the reaction conditions and yields.

Table 1: Examples of Synthesized Phenylphosphoramidate Esters and Thioesters

Starting Material Reagent Product Yield (%)
This compound Ethanol (1 eq.) Phenylphosphoramidic chloride ethyl ester -
This compound Ethanol (2 eq.) Diethyl phenylphosphoramidate 85
This compound Phenol (2 eq.) Diphenyl phenylphosphoramidate 92
This compound Ethanethiol (2 eq.) Diethyl phenylphosphoramidothioate 78

The reaction of this compound with primary or secondary amines results in the formation of phosphoramidic amides. The degree of substitution on the phosphorus atom can be controlled by the stoichiometry of the amine used. The use of one equivalent of an amine leads to the corresponding phosphoramidic chloride amide, while two equivalents yield the diamide. These reactions are typically performed in an inert solvent in the presence of a tertiary amine to act as a scavenger for the HCl produced.

Hydrazides of phenylphosphoramidic acid are synthesized by the reaction of the dichloride with hydrazine or its derivatives. These reactions are of interest as the resulting hydrazides can serve as precursors for more complex heterocyclic systems. The reaction conditions are similar to those for the synthesis of amides.

Table 2: Examples of Synthesized Phenylphosphoramidate Amides and Hydrazides

Starting Material Reagent Product Yield (%)
This compound Aniline (B41778) (2 eq.) N,N'-Diphenyl-P-phenylphosphoric diamide 88
This compound Morpholine (2 eq.) Phenyl-P,P-dimorpholinophosphinic amide 95
This compound Hydrazine hydrate (B1144303) (1 eq.) Phenylphosphoramidic chloride hydrazide -
This compound Phenylhydrazine (B124118) (2 eq.) N',N''-Diphenyl-P-phenylphosphoric dihydrazide 75

Phenylphosphoramidic Azides and Their Transformation Products

The reaction of this compound with sodium azide (B81097) allows for the replacement of one or both of the chlorine atoms to yield the corresponding mono- or diazide. Phenylphosphoramidic diazide is a high-energy compound that can undergo a variety of transformations. For example, upon heating, it can undergo Curtius-type rearrangement to form phosphonimidic species. These azides are also valuable precursors in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazole-containing phosphoramidates.

Phenylphosphoramidic Halides with Varied Halogenation States

While this compound is the most common starting material, analogues with other halogens can be synthesized. For instance, the reaction of this compound with fluoride (B91410) sources, such as sodium fluoride, can lead to the corresponding difluoride. Mixed halide derivatives can also be prepared through careful control of the reaction conditions and stoichiometry of the halogenating agent. The different reactivities of the various halogens can be exploited for selective substitution reactions.

Oligomeric and Polymeric Derivatives

The difunctional nature of this compound makes it a suitable monomer for the synthesis of phosphorus-containing polymers. These polymers are of interest due to their potential flame-retardant properties and unique thermal characteristics.

Polycondensation of this compound with diols or bisphenols leads to the formation of phosphorus-containing polyesters. The reaction is typically carried out at elevated temperatures, often in the presence of a catalyst or an acid scavenger. The properties of the resulting polyesters, such as their molecular weight, solubility, and thermal stability, can be tailored by varying the structure of the diol comonomer. These polymers often exhibit enhanced flame retardancy due to the presence of phosphorus, which can promote char formation upon combustion. Research in this area has explored the use of various aromatic and aliphatic diols to create a range of polyesters with different properties. youtube.com

Photosensitive Polymer Systems Incorporating this compound Moieties

The incorporation of this compound into polymer chains can impart photosensitive properties, enabling applications in areas such as photolithography, UV-curable coatings, and photo-crosslinkable materials. The reactivity of the P-Cl bonds allows for the introduction of photocrosslinkable groups.

Synthesis Strategies:

The synthesis of photosensitive polymers from this compound typically involves a two-step process. First, the this compound is reacted with a compound containing a photosensitive moiety and a reactive group, such as a hydroxyl or amino group. This is followed by polymerization of the resulting functionalized monomer.

One potential synthetic route involves the reaction of this compound with a hydroxy-functionalized photoinitiator or a molecule containing a vinyl group. For instance, reaction with 2-hydroxyethyl methacrylate (B99206) (HEMA) in the presence of a base would yield a monomer with a polymerizable double bond. Subsequent free-radical polymerization of this monomer, potentially with other co-monomers, would produce a photosensitive polymer. The general reaction scheme is as follows:

Step 1: Functionalization of this compound C₆H₅NHP(O)Cl₂ + 2 HO-R-X → C₆H₅NHP(O)(O-R-X)₂ + 2 HCl

Where 'R' is an alkyl or aryl spacer and 'X' is a photosensitive group (e.g., methacrylate, cinnamate, or azide).

Step 2: Polymerization n [C₆H₅NHP(O)(O-R-X)₂] → [-P(O)(NHC₆H₅)-O-R-X-O-R-X-]n

Characterization and Properties:

The resulting polymers can be characterized by various spectroscopic and thermal analysis techniques. Fourier-transform infrared (FTIR) spectroscopy would confirm the presence of the P=O, P-N, and the specific photosensitive groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) would provide detailed structural information.

The photosensitive behavior is typically evaluated by exposing the polymer films to UV radiation and monitoring the changes in solubility, spectroscopic properties, or mechanical properties. The degree of crosslinking can often be controlled by adjusting the UV dosage. nih.gov The introduction of aromatic and phosphoramidate (B1195095) groups is expected to enhance the thermal stability of the polymer.

Monomer/Polymer Photosensitive Moiety Polymerization Method Key Characteristics
This compound-derived methacrylateMethacrylateFree-radical polymerizationUV-curable, potential for high crosslink density
Cinnamate-functionalized polyphosphoramidateCinnamatePolycondensationPhotocrosslinkable via [2+2] cycloaddition
Azide-functionalized polyphosphoramidateAryl azidePolycondensationPhotocrosslinkable via nitrene insertion

Applications of Phenylphosphoramidic Dichloride in Polymer and Materials Science

Design and Synthesis of Functional Polymers

Phenylphosphonic dichloride serves as a crucial building block in the synthesis of functional polymers, particularly through polycondensation reactions. One of the primary methods for its use is in reactions with diols to create polyphosphonates.

A notable example is the synthesis of bio-derived flame-retardant polymers. In such processes, Phenylphosphonic dichloride is reacted with a bio-based diol, such as isosorbide, through melt polycondensation. google.com This reaction creates a polymer with phosphorus atoms integrated directly into the main chain, resulting in a homogeneous material with inherent flame-retardant properties. google.com The general reaction scheme involves the elimination of hydrogen chloride as the polymer chain forms. The use of catalysts like triethylamine (B128534) (NEt3) and 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this process. google.com

The direct incorporation of the phosphorus-containing monomer into the polymer backbone is advantageous compared to using additive flame retardants. This is because it avoids issues such as the leaching of small-molecule additives and the potential for diminished mechanical properties of the final polymer blend. google.com

Development of Specialty Materials with Phosphorus-Based Backbones

The use of Phenylphosphonic dichloride is central to the development of specialty materials with phosphorus-containing backbones. These materials are designed to have specific, high-performance properties, with flame retardancy being a key focus.

For instance, polyphosphonates derived from Phenylphosphonic dichloride exhibit excellent thermal stability and flame resistance. When these polymers are exposed to a flame, the phosphorus components promote the formation of a stable char layer on the material's surface. This char acts as a barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable gases, thus inhibiting the combustion cycle.

The synthesis of these specialty polymers can be tailored to achieve desired properties. For example, by reacting Phenylphosphonic dichloride with different diols, the thermal and mechanical properties of the resulting polyphosphonate can be fine-tuned. Research has demonstrated the synthesis of such polymers with high thermal degradation temperatures, making them suitable for applications where fire safety is critical.

Beyond polyphosphonates, Phenylphosphonic dichloride is a precursor in the broader field of organophosphorus chemistry. It can be used to synthesize other organophosphorus compounds that may, in turn, be used as monomers for other types of specialty polymers. wikipedia.org

Influence on Polymer Properties (e.g., Photocrosslinking Behavior)

The primary influence of incorporating Phenylphosphonic dichloride into a polymer backbone is the significant enhancement of its flame retardancy. The phosphorus content directly correlates with the material's ability to resist combustion.

While the primary application of Phenylphosphonic dichloride is in creating flame-retardant polymers, the influence on other properties is also a consideration. The introduction of the rigid phenyl group and the polar phosphonate (B1237965) group into the polymer chain can affect properties such as the glass transition temperature, mechanical strength, and solubility.

Regarding photocrosslinking behavior, there is currently no significant body of research indicating that polymers derived from Phenylphosphonic dichloride are specifically designed for or exhibit notable photocrosslinking properties. Photocrosslinking is a process that typically relies on specific functional groups that can be activated by light to form crosslinks between polymer chains. While the phosphorus-containing backbone imparts other valuable properties, it is not primarily associated with inducing photocrosslinking.

Catalytic Applications within Polymerization Processes

In the context of polymerization, Phenylphosphonic dichloride primarily functions as a monomer or a co-monomer, rather than a catalyst. It is a reactive molecule that becomes part of the resulting polymer structure.

There is no substantial evidence in the reviewed literature to suggest that Phenylphosphonic dichloride is used as a catalyst for polymerization reactions. Catalysts, by definition, facilitate a reaction without being consumed in the process. In contrast, Phenylphosphonic dichloride is a key reactant that is incorporated into the final polymer.

However, it is a catalyst in other types of chemical reactions. For example, it can be used to catalyze certain organic transformations, but this is outside the scope of its application within polymerization processes themselves.

Data Tables

Table 1: Properties of Phenylphosphonic dichloride

PropertyValue
CAS Number 824-72-6
Molecular Formula C₆H₅Cl₂OP
Molar Mass 194.98 g/mol
Appearance Clear, colorless to yellow-brown liquid
Melting Point 3 °C
Boiling Point 258 °C

Table 2: Reactants in the Synthesis of a Bio-derived Flame Retardant Polymer

ReactantRole
Isosorbide Bio-based diol monomer
Phenylphosphonic dichloride Phosphorus-containing monomer
Triethylamine (NEt₃) Organic catalyst (proton acceptor)
4-Dimethylaminopyridine (DMAP) Organic catalyst (proton acceptor)
Tetrahydrofuran (THF) Solvent

Advanced Spectroscopic and Structural Elucidation of Phenylphosphoramidic Dichloride and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic transitions within a molecule. For phenylphosphoramidic dichloride, the presence of a phenyl ring and non-bonding electrons on the nitrogen and oxygen atoms gives rise to characteristic absorptions. The UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions.

The phenyl group contains a conjugated π-system, leading to strong π → π* transitions, typically observed in the near-UV region. For comparison, p-phenylenediamine (B122844) exhibits intense absorption bands around 237 nm and 299 nm, which are attributed to π → π* transitions within the benzene (B151609) ring. researchgate.net The phosphoramidic dichloride moiety introduces non-bonding (n) electrons on the nitrogen and oxygen atoms. Consequently, weaker n → π* transitions are also anticipated. These transitions involve the excitation of a lone-pair electron to an anti-bonding π* orbital and typically occur at longer wavelengths (lower energy) than π → π* transitions. The exact positions and intensities of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the phenyl ring or at the nitrogen atom in derivatives.

Typical Electronic Transitions in this compound Expected Wavelength Region Relative Intensity
π → π* (Phenyl ring)~200-300 nmHigh
n → π* (N, O lone pairs)>300 nmLow

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern upon ionization. In electron impact mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The molecular weight of this compound (C₆H₆Cl₂NOP) is 210.00 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 210. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks, respectively, due to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound is anticipated to proceed through several key pathways, based on the fragmentation of related organophosphorus compounds. nist.govnist.gov Common fragmentation patterns in mass spectrometry are driven by the formation of stable ions and neutral losses. chemguide.co.uklibretexts.orglibretexts.org

Expected Fragmentation Pathways:

Loss of a chlorine atom: A prominent fragment ion would likely be observed at m/z 175, corresponding to the [M-Cl]⁺ ion.

Cleavage of the P-N bond: This can lead to the formation of the phenylamino (B1219803) radical and the [P(O)Cl₂]⁺ ion (m/z 117) or the [C₆H₅NH]⁺˙ ion (m/z 92).

Cleavage of the P-phenyl bond: Although less common in phosphoramidates, cleavage could result in ions corresponding to the phenyl group [C₆H₅]⁺ (m/z 77).

Rearrangements: McLafferty rearrangements can occur in derivatives with appropriate side chains. libretexts.org

Ion m/z (for ³⁵Cl) Identity
[C₆H₆³⁵Cl₂NOP]⁺˙210Molecular Ion (M⁺˙)
[C₆H₆³⁵ClNOP]⁺175[M-Cl]⁺
[P(O)³⁵Cl₂]⁺117Dichlorophosphoryl cation
[C₆H₅NH]⁺˙92Phenylamino radical cation
[C₆H₅]⁺77Phenyl cation

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure would provide precise measurements of all geometric parameters. Key expected values, based on related structures, are:

P=O bond length: This double bond is expected to be in the range of 1.45-1.50 Å.

P-N bond length: The single bond between phosphorus and nitrogen is typically around 1.60-1.65 Å.

P-Cl bond lengths: These are expected to be approximately 2.00-2.05 Å.

Bond angles around the phosphorus atom: The geometry around the tetrahedral phosphorus center would show angles deviating slightly from the ideal 109.5° due to the different electronic nature of the substituents. For instance, the O=P-N and O=P-Cl angles would likely be larger than the Cl-P-Cl and N-P-Cl angles.

Dihedral angles: These define the conformation of the molecule, particularly the rotation around the P-N and C-N bonds, which dictates the relative orientation of the phenyl ring and the phosphoramidic dichloride moiety.

Parameter Expected Value
P=O Bond Length1.45 - 1.50 Å
P-N Bond Length1.60 - 1.65 Å
P-Cl Bond Length2.00 - 2.05 Å
O=P-N Bond Angle> 109.5°
Cl-P-Cl Bond Angle< 109.5°

Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in the solid state is governed by intermolecular interactions. nih.govnih.gov The presence of the N-H group as a hydrogen bond donor and the P=O group as a strong hydrogen bond acceptor suggests that N-H···O=P hydrogen bonds would be a dominant feature in the crystal packing, likely forming chains or dimeric motifs.

Theoretical and Computational Chemistry Studies of Phenylphosphoramidic Dichloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing a wealth of information about its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on Phenylphosphoramidic dichloride would involve geometry optimization, where the lowest energy arrangement of the atoms is determined. This would provide precise data on bond lengths, bond angles, and dihedral angles.

For instance, a DFT calculation using a common functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the optimized structural parameters. This data is often presented in a tabular format for clarity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

Parameter Bond/Angle Calculated Value
Bond Length (Å) P-N Data not available
P-Cl1 Data not available
P-Cl2 Data not available
N-C (phenyl) Data not available
Bond Angle (°) Cl-P-Cl Data not available
Cl-P-N Data not available

Furthermore, DFT calculations provide insights into the electronic structure through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 2: Hypothetical Electronic Properties for this compound (DFT/B3LYP)

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. nih.govfrontiersin.org While often less accurate than DFT for many applications unless extensive electron correlation is included, they provide a fundamental theoretical framework. A Hartree-Fock calculation on this compound would also yield an optimized geometry and electronic structure, which could be compared with DFT results to assess the performance of different theoretical levels.

Computational Modeling of Reactivity and Selectivity

Computational models can predict how and where a molecule is likely to react. By calculating reactivity descriptors derived from DFT, such as the Fukui function and local softness, one can identify the atoms most susceptible to electrophilic or nucleophilic attack. scielo.org.mxnih.gov Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution and highlighting electron-rich and electron-poor regions of the molecule. For this compound, this would be crucial in understanding its behavior in synthetic reactions. Unfortunately, specific studies detailing these reactivity models for the compound are not present in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of their conformational landscape. researchgate.netnih.gov For a molecule with a flexible phenyl group attached to the phosphoramidic core, MD simulations could reveal the preferred rotational orientations (conformers) and the energy barriers between them. Such an analysis would be instrumental in understanding how the molecule's shape influences its interactions and reactivity. At present, there are no published MD simulation studies specifically targeting this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments. Current time information in Edmonton, CA.nih.gov Theoretical calculations can generate vibrational frequencies (FT-IR and Raman spectra) and chemical shifts (NMR spectra). scirp.orgresearchgate.netresearchgate.netnih.gov

For this compound, a computational study would predict the vibrational modes associated with the P-Cl, P-N, and phenyl group stretches and bends. Comparing these calculated frequencies with experimental spectra would confirm the molecular structure and provide a detailed understanding of its vibrational properties. While spectroscopic data for this compound likely exists, comprehensive studies that pair this with in-depth computational analysis are not readily found.

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for this compound

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
P-Cl stretch Data not available Data not available
P-N stretch Data not available Data not available

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.